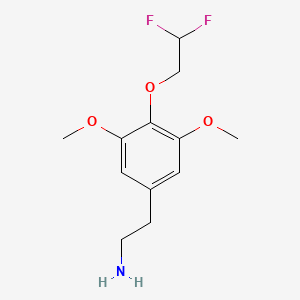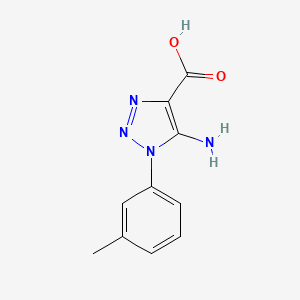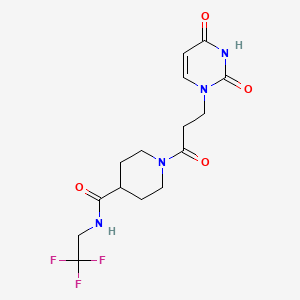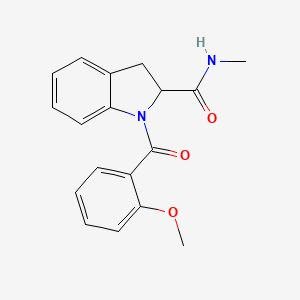
4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine” is a phenethylamine derivative. Phenethylamines are a class of compounds that often have psychoactive properties and include stimulants, hallucinogens, and entactogens .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the 2,2-difluoroethoxy and dimethoxy groups onto a phenethylamine backbone. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenethylamine backbone with the 2,2-difluoroethoxy group attached to the 4-position of the benzene ring and two methoxy groups attached to the 3 and 5 positions .Chemical Reactions Analysis
As a phenethylamine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions to modify the functional groups or redox reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Organic Light-Emitting Devices (OLEDs)
Research by Li et al. (2012) focused on novel 2,4-difluorophenyl-functionalized triphenylamine derivatives for use in OLEDs. These compounds, including tris(2',4'-difluorobiphenyl-4-yl)-amine and its dimer, showed improved device performance due to the strong electron-withdrawing fluorinated substituents, which balanced injected carriers and enhanced luminance and efficiency Li et al., 2012.
Metabolic Pathways in Humans
Carmo et al. (2005) studied the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in human hepatocytes to identify its metabolites and potential toxic effects. This research contributes to understanding the drug's pharmacokinetics and toxicology Carmo et al., 2005.
Lithium Phenolates Aggregation
Jackman and Smith (1988) investigated the aggregation of lithium phenolates with various substituents in weakly polar aprotic solvents. Their findings on the equilibrium between dimer and tetramer forms of these compounds have implications for synthetic chemistry and material science Jackman & Smith, 1988.
Serotonin Receptors
Dowd et al. (2000) explored phenylalkylamines as ligands for 5-HT(2A) serotonin receptors. Their work on the structure-affinity relationships of these compounds aids in the development of novel therapeutic agents targeting serotonin receptors Dowd et al., 2000.
Stability of BODIPY Fluorophores
Yang et al. (2011) investigated the stability of BODIPY fluorophores under various conditions, contributing to the field of fluorescent probes and imaging technologies Yang et al., 2011.
Electrofluorochromic Materials
Lin et al. (2019) synthesized triphenylamine (TPA) derivatives with aggregation-induced emission (AIE) active pendent groups, exploring their potential in electrofluorochromic devices. This research opens avenues for developing smart materials and displays Lin et al., 2019.
Analgesic-Antiinflammatory Agents
Hannah et al. (1978) discovered diflunisal, a nonacetylating salicylic acid derivative with superior analgesic and antiinflammatory properties compared to aspirin, highlighting the potential of fluorinated compounds in pharmaceutical development Hannah et al., 1978.
Propiedades
IUPAC Name |
2-[4-(2,2-difluoroethoxy)-3,5-dimethoxyphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3/c1-16-9-5-8(3-4-15)6-10(17-2)12(9)18-7-11(13)14/h5-6,11H,3-4,7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYHBWBNGPKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)



![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)
![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)